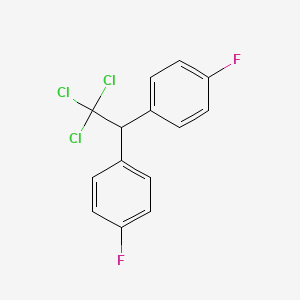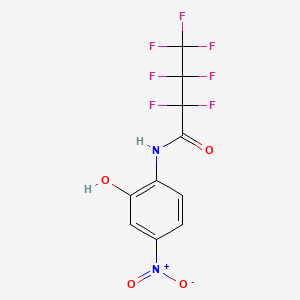
Amlodipine Diethyl Ester Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amlodipine Diethyl Ester Maleate is a chemical compound derived from amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. This compound is a salt form of amlodipine, specifically designed to enhance its solubility and stability for pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amlodipine Diethyl Ester Maleate involves the esterification of amlodipine with diethyl maleate. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques to obtain a pharmaceutical-grade product .
Análisis De Reacciones Químicas
Types of Reactions
Amlodipine Diethyl Ester Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Amlodipine Diethyl Ester Maleate has several applications in scientific research:
Mecanismo De Acción
Amlodipine Diethyl Ester Maleate exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. The compound also increases myocardial oxygen delivery in patients with vasospastic angina .
Comparación Con Compuestos Similares
Similar Compounds
Amlodipine Besylate: Another salt form of amlodipine, commonly used in clinical settings.
Amlodipine Maleate: Similar to Amlodipine Diethyl Ester Maleate but with different ester groups
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to other amlodipine salts. This makes it particularly useful in pharmaceutical formulations where these properties are critical for drug efficacy and patient compliance .
Propiedades
Fórmula molecular |
C25H31ClN2O9 |
|---|---|
Peso molecular |
539.0 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H27ClN2O5.C4H4O4/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22;5-3(6)1-2-4(7)8/h6-9,18,24H,4-5,10-12,23H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
LPENMFLRVVSIFM-BTJKTKAUSA-N |
SMILES isomérico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)





![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)






